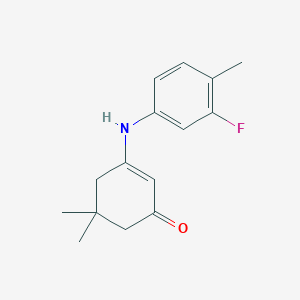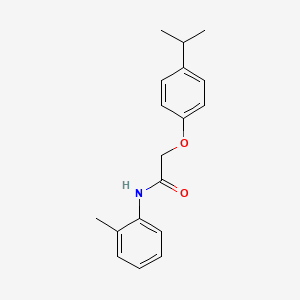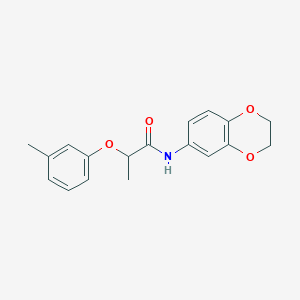
3-(3-FLUORO-4-METHYLANILINO)-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methylanilino)-5,5-dimethyl-2-cyclohexen-1-one is an organic compound with a complex structure that includes a fluorinated aniline moiety and a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methylanilino)-5,5-dimethyl-2-cyclohexen-1-one typically involves multiple steps. One common approach starts with the preparation of 3-fluoro-4-methylaniline, which can be synthesized from 2-fluoro-4-nitrotoluene through a reduction process . The next step involves the formation of the cyclohexenone ring, which can be achieved through a series of cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-methylanilino)-5,5-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
3-(3-Fluoro-4-methylanilino)-5,5-dimethyl-2-cyclohexen-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methylanilino)-5,5-dimethyl-2-cyclohexen-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the aniline moiety can enhance binding affinity and specificity, while the cyclohexenone ring can participate in covalent interactions with target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methylaniline: A precursor in the synthesis of the target compound.
4-Fluoro-3-methylaniline: Another fluorinated aniline derivative with similar properties.
Uniqueness
3-(3-Fluoro-4-methylanilino)-5,5-dimethyl-2-cyclohexen-1-one is unique due to its combination of a fluorinated aniline moiety and a cyclohexenone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(3-fluoro-4-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-10-4-5-11(7-14(10)16)17-12-6-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXVEXHKXDYTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=O)CC(C2)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669707 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)
![(E)-1-[3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5589416.png)
![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)
![(2Z)-5-methyl-2-(3-phenoxybenzylidene)-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B5589428.png)
![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)


![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)
![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)
![2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B5589469.png)

![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)

![3-[(4-methylphenyl)sulfanyl]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)
